Bienvenue dans la boutique en ligne BenchChem!

Guanoxabenz (hydrochloride)

Prodrug activation α2A-adrenoceptor binding N-reduction

Guanoxabenz (hydrochloride) is a uniquely positioned research tool that cannot be substituted by its metabolite guanabenz. Three critical differentiators drive procurement: (i) ~100-fold intrinsic affinity differential (prodrug Ki ≈4,000 nM vs. active metabolite Ki ≈40 nM) enables built-in functional readout for N-reductase bioactivation assays; (ii) tissue-specific activation—xanthine oxidase-dependent in spleen, NADH/NADPH-dependent allopurinol-insensitive in brain—makes it an ideal probe for organ-selective reductase characterization; (iii) Ames-positive (TA 98, TA 1537) vs. guanabenz-negative profile provides a clean system for studying N-hydroxyamidinohydrazone genotoxicity. No longer marketed as an antihypertensive (Benzérial), this compound is now exclusively a research reagent for CYP1A2 phenotyping, extrahepatic reductase screening, and prodrug safety studies.

Molecular Formula C8H9Cl3N4O
Molecular Weight 283.5 g/mol
CAS No. 23256-40-8
Cat. No. B1242227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanoxabenz (hydrochloride)
CAS23256-40-8
Synonyms1-(2,6-dichlorobenzylideneamino)-3-hydroxyguanidine
guanoxabenz
guanoxabenz hydrochloride
guanoxabenz monohydrochloride
Molecular FormulaC8H9Cl3N4O
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl.Cl
InChIInChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4+;
InChIKeyPQPZROSFRCBPIM-AQCBZIOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanoxabenz Hydrochloride (CAS 23256-40-8): A Metabolically-Activated α2-Adrenoceptor Agonist with Tissue-Specific Prodrug Pharmacology


Guanoxabenz (hydrochloride), also known as hydroxyguanabenz, is a centrally-acting antihypertensive agent of the N-hydroxyguanidine class, structurally defined as 1-(2,6-dichlorobenzylidene-amino)-3-hydroxyguanidine [1]. It functions as an α2 adrenergic receptor agonist, exhibiting a Ki of approximately 4,000 nM at the α2A-adrenoceptor in its native form, with the fully activated (N-reduced) metabolite displaying a Ki of approximately 40 nM—an approximately 100-fold affinity enhancement [2]. Guanoxabenz is both a metabolite of guanabenz (formed via CYP1A2-mediated N-hydroxylation) and a prodrug that undergoes enzymatic N-reduction back to guanabenz in a tissue-specific manner [3]. Although previously marketed as an antihypertensive (Benzérial), guanoxabenz is no longer in widespread clinical use and is now primarily employed as a research tool for probing α2-adrenoceptor pharmacology, metabolic activation mechanisms, and CYP1A2 phenotyping [4].

Why Guanoxabenz Hydrochloride Cannot Be Interchanged with Guanabenz or Other α2 Agonists: Key Pharmacological Divergence Points


Guanoxabenz is not a simple α2-adrenoceptor agonist interchangeable with its closest structural analog guanabenz. Three fundamental properties preclude direct substitution: (i) Guanoxabenz is an N-hydroxylated prodrug with approximately 100-fold lower intrinsic α2A affinity (Ki ≈ 4,000 nM) than its N-reduced active metabolite guanabenz (Ki ≈ 40 nM), meaning that its pharmacological potency is entirely contingent upon tissue-specific enzymatic bioactivation [1]; (ii) the enzymatic machinery responsible for this N-reduction differs between tissues—xanthine oxidase in the spleen versus a distinct NADH/NADPH-dependent, allopurinol-insensitive reductase in the brain—creating organ-specific activation kinetics that cannot be replicated by directly administering guanabenz [2]; (iii) guanoxabenz itself is mutagenic in the Ames test (strains TA 98 and TA 1537), whereas guanabenz is not, establishing a distinct genotoxic liability that has direct implications for handling, disposal, and experimental design [3]. These properties collectively make guanoxabenz a uniquely valuable tool compound for research applications where prodrug bioactivation, tissue-selective pharmacology, or biotransformation-dependent toxicity is the object of study.

Guanoxabenz Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Prodrug-to-Active Drug Conversion Confers an Approximately 100-Fold Gain in α2A-Adrenoceptor Binding Affinity Compared to Parent Guanoxabenz

Guanoxabenz functions as an N-hydroxylated prodrug of guanabenz. In its native, unmetabolized form, guanoxabenz binds the rat α2A-adrenoceptor with low affinity (Ki ≈ 4,000 nM). Following enzymatic N-reduction—mediated by xanthine oxidase in rat spleen cytosol—the resulting metabolite guanabenz binds the same receptor with approximately 100-fold higher affinity (Ki ≈ 40 nM) [1]. This was directly demonstrated by HPLC separation and NMR confirmation of the guanabenz reaction product from spleen cytosolic incubations [1]. The biphasic competition binding curves observed for guanoxabenz in spleen membranes are entirely explained by this metabolic conversion; when conversion is blocked by allopurinol, only the low-affinity component remains [2]. In contrast, guanabenz administered directly produces only monophasic, high-affinity binding curves [2]. This prodrug relationship is unique among the clinically used α2 agonists—neither clonidine, guanfacine, nor moxonidine/rilmenidine undergo analogous enzymatic activation to a higher-affinity species.

Prodrug activation α2A-adrenoceptor binding N-reduction Guanabenz metabolite

Tissue-Specific Enzymatic N-Reduction: Xanthine Oxidase in Spleen Versus a Distinct NADH/NADPH-Dependent Reductase in Brain

The enzymatic conversion of guanoxabenz to its active metabolite guanabenz occurs via mechanistically distinct pathways in different tissues. In rat spleen, the activity is xanthine oxidase-dependent: it is potentiated by xanthine and blocked by allopurinol (a xanthine oxidase inhibitor), and the purified high-molecular-weight component requires low-molecular-weight cofactors for maximal activity [1]. In rat brain, however, the guanoxabenz-reducing activity is NADH- or NADPH-dependent and is not blocked by allopurinol, carbon monoxide, or SKF525A—ruling out involvement of xanthine oxidase or cytochrome P450 enzymes [2]. Instead, the brain activity is inhibited by menadione and dicumarol, implicating a distinct DT-diaphorase-like or quinone reductase enzyme system [2]. This tissue-level dichotomy has no parallel among other centrally-acting α2 agonists: guanabenz, clonidine, guanfacine, moxonidine, and rilmenidine are all direct-acting agonists that do not require tissue-specific enzymatic activation.

Tissue-specific metabolism Xanthine oxidase Brain reductase NADH/NADPH

Pronounced Ames Mutagenicity of Guanoxabenz Contrasts with Non-Mutagenic Guanabenz: A Safety-Relevant Differentiation

In a direct comparative Ames mutagenicity assessment, guanoxabenz exhibited pronounced mutagenic effects in Salmonella typhimurium strains TA 98 (frameshift mutation detection) and TA 1537, whereas guanabenz did not exhibit any mutagenicity under identical assay conditions [1]. This result establishes that the N-hydroxyguanidine moiety of guanoxabenz confers genotoxic potential absent in the N-reduced amidinohydrazone structure of guanabenz. The authors concluded that the N-reduction of guanoxabenz to guanabenz constitutes a detoxification reaction in vivo [1]. Concurrently, the in vitro kinetic parameters for the interconversion cycle indicate a predominance of the reduction direction in vivo, meaning that the mutagenic species (guanoxabenz) is efficiently cleared by hepatic and extrahepatic reductases in intact organisms [1]. Nevertheless, this differential genotoxicity profile has direct practical consequences for laboratory handling, waste disposal protocols, and experimental design when guanoxabenz is used versus guanabenz.

Genotoxicity Ames test Mutagenicity Detoxification

High α2-Adrenoceptor Selectivity Over I1-Imidazoline Receptors Differentiates Guanoxabenz/Guanabenz from the Mixed Agonist Clonidine

Among centrally-acting antihypertensives, receptor selectivity profiles differ markedly. Guanabenz (and by extension its prodrug guanoxabenz, once activated) is classified as highly selective for α2-adrenoceptors over I1-imidazoline receptors [1]. In contrast, clonidine nonselectively stimulates both α2-adrenoceptors (human α2A Ki ≈ 62 nM) and I1-imidazoline receptors [1][2]. Moxonidine and rilmenidine show the opposite selectivity profile, preferentially stimulating I1-imidazoline receptors with relatively low α2 affinity (moxonidine human α2A pKi ≈ 5.37, Ki ≈ 4,300 nM) [2]. This selectivity divergence has functional consequences: α2-adrenoceptor stimulation in the nucleus tractus solitarii and locus coeruleus is associated with sedation, dry mouth, and depression, whereas selective I1 receptor stimulation produces fewer of these central adverse effects [2]. Guanfacine occupies an intermediate position, with reported α2A Ki values of approximately 93 nM (radioligand binding) to Kd ≈ 31 nM, and approximately 60-fold selectivity over α2B [3]. The high α2-selectivity of the guanoxabenz/guanabenz pair makes them pharmacologically distinct from both mixed α2/I1 agonists (clonidine) and I1-preferring agonists (moxonidine, rilmenidine).

α2-Adrenoceptor selectivity I1-imidazoline receptor Clonidine Side-effect profile

Guanabenz-to-Guanoxabenz N-Hydroxylation as a Specific and Validated CYP1A2 Metabolic Marker in Human Liver

The N-hydroxylation of guanabenz to form guanoxabenz is catalyzed predominantly by CYP1A2 in human liver microsomes. This was demonstrated through strong correlations between guanabenz N-hydroxylation activity and established CYP1A2 probe reactions across 10 human liver microsomal preparations: r = 0.96 (p < 0.001) with 7-ethoxyresorufin O-deethylation and r = 0.92 (p < 0.001) with caffeine N-demethylation [1]. Studies using microsomes from human B-lymphoblastoid cell lines expressing individual CYP enzymes confirmed CYP1A2 as the major responsible isoform; other P450 isozymes showed no detectable conversion [1]. The reaction was inhibited by the potent CYP1A2 inhibitors α-naphthoflavone and furafylline [1]. The reverse reaction—N-reduction of guanoxabenz to guanabenz—correlated strongly with benzamidoxime N-reduction (r = 0.97; p < 0.001) across the same 10 human liver preparations, identifying a distinct cytochrome b5/NADH cytochrome b5-reductase/benzamidoxime reductase system as the responsible pathway [1]. This bidirectional metabolic cycle is unique: no other α2 agonist (clonidine, guanfacine, moxonidine, rilmenidine) participates in an analogous CYP1A2-mediated oxidation/reduction cycle.

CYP1A2 phenotyping Metabolic marker N-hydroxylation Biotransformation

Guanoxabenz Hydrochloride: Optimal Research and Industrial Application Scenarios Grounded in Quantitative Differentiation Evidence


Prodrug Bioactivation Studies: Investigating Tissue-Specific N-Reduction Enzymology

Guanoxabenz is uniquely suited as a model N-hydroxylated prodrug substrate for studying enzymatic N-reduction mechanisms. The demonstrated approximately 100-fold affinity differential between the parent prodrug (Ki ≈ 4,000 nM) and its active metabolite guanabenz (Ki ≈ 40 nM) provides a built-in functional readout for successful bioactivation [1]. The mechanistically distinct activation pathways in spleen (xanthine oxidase-dependent, allopurinol-sensitive) versus brain (NADH/NADPH-dependent, allopurinol-insensitive, menadione/dicumarol-sensitive) [2] make guanoxabenz an ideal probe for: (a) identifying and characterizing novel N-reductase enzymes in different tissues, (b) screening for inhibitors or inducers of extrahepatic reductive drug metabolism, and (c) studying the interplay between oxidative (CYP1A2) and reductive (benzamidoxime reductase system) metabolism in a single compound pair.

Selective α2-Adrenoceptor Pharmacological Tool in Neuropharmacology Research

For experiments requiring a highly α2-selective agonist signal without confounding I1-imidazoline receptor activation, the guanoxabenz/guanabenz pair is pharmacologically cleaner than clonidine [1]. Guanoxabenz has been validated as a selective α2 tool in multiple in vivo paradigms: it induces dose-dependent (0.1–3 mg/kg, i.p.) behavioral hypoactivity and EEG synchronization in rats that is rapidly and completely reversed by the selective α2-antagonist RX 781094 (idazoxan) at 0.1–1.0 mg/kg i.v. [2]; it produces centrally-mediated mydriasis in pentobarbitone-anesthetized rats that is antagonized by α2-selective antagonists with rank-order potency correlating to vas deferens presynaptic α2 activity [3]; and in chick sleep models, guanoxabenz produces full agonist sleeping times exceeding 120 minutes, distinguishing it from partial agonists like clonidine (60-minute maximum) [4]. Researchers designing α2-mediated CNS depression or sympatholytic studies should select guanoxabenz when I1 receptor-mediated confounds must be excluded.

In Vitro CYP1A2 Activity Screening and Drug-Drug Interaction Prediction

The guanabenz N-hydroxylation to guanoxabenz reaction, catalyzed specifically by CYP1A2 with strong correlations to both 7-ethoxyresorufin O-deethylation (r = 0.96) and caffeine N-demethylation (r = 0.92), represents a validated and highly specific CYP1A2 metabolic marker [1]. This reaction can be employed in human liver microsomal or recombinant CYP1A2 systems for: (a) assessing CYP1A2 activity across individual human liver preparations (observed inter-individual variability: 11–404 nmol/min × nmol P450), (b) screening test compounds for CYP1A2 inhibition liability using α-naphthoflavone and furafylline as positive control inhibitors, and (c) investigating the benzamidoxime reductase system through the reverse N-reduction reaction (r = 0.97 correlation with benzamidoxime reduction). Procurement of guanoxabenz hydrochloride is essential for laboratories establishing or validating this CYP1A2 phenotyping platform [1].

Genotoxic Prodrug Research: N-Hydroxyguanidine-Mediated Mutagenicity and Detoxification Studies

Guanoxabenz serves as a characterized model compound for investigating the genotoxic potential of N-hydroxylated drug metabolites. The established Ames-positive profile in strains TA 98 and TA 1537, contrasted with the Ames-negative profile of guanabenz, provides a clean experimental system for studying: (a) the role of the N-hydroxyamidinohydrazone functional group in frameshift mutagenicity, (b) the enzymatic detoxification of N-hydroxylated xenobiotics via microsomal and mitochondrial N-reductases across species (rabbit, pig, human), and (c) the in vitro-to-in vivo extrapolation of genotoxic risk given the demonstrated predominance of reductive detoxification in intact organisms [1]. For laboratories studying structure-genotoxicity relationships or prodrug safety assessment, guanoxabenz offers a well-characterized reference compound with both mutagenic (parent) and non-mutagenic (metabolite) endpoints within a single metabolic pathway.

Quote Request

Request a Quote for Guanoxabenz (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.